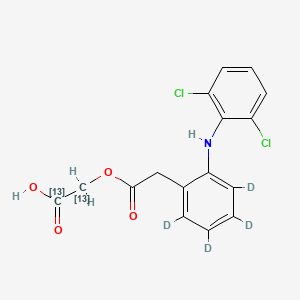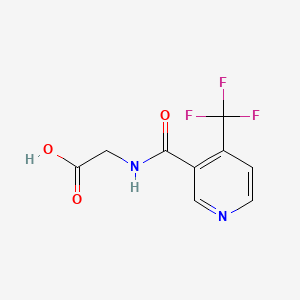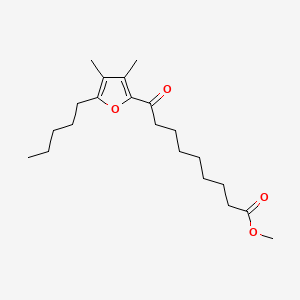
O-Methyl Meloxicam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Meloxicam-d3 is a deuterated derivative of O-Methyl Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam-d3 involves the deuteration of O-Methyl Meloxicam. One common method is to use deuterated reagents in the methylation step of Meloxicam. The process typically involves the following steps:
Starting Material: Meloxicam is used as the starting material.
Deuteration: The methylation of Meloxicam is carried out using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Meloxicam are subjected to deuteration using deuterated methyl iodide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
O-Methyl Meloxicam-d3 is widely used in scientific research, particularly in the following fields:
Pharmacokinetics: The deuterated compound is used to study the metabolic pathways and pharmacokinetics of Meloxicam in vivo.
Proteomics: It is used as a biochemical tool in proteomics research to study protein-drug interactions.
Drug Development: The compound is used in the development of new NSAIDs with improved pharmacological properties.
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Meloxicam and its metabolites
Mechanism of Action
O-Methyl Meloxicam-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: The non-deuterated version of O-Methyl Meloxicam-d3.
Piroxicam: Another NSAID in the oxicam family.
Tenoxicam: A related oxicam derivative with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies without altering its pharmacological effects .
Properties
CAS No. |
1794737-37-3 |
|---|---|
Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
368.44 |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6} |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChI Key |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Synonyms |
4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


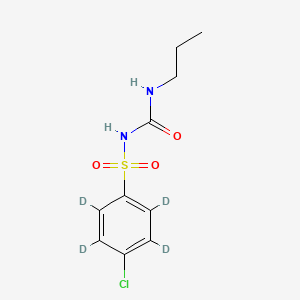
![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
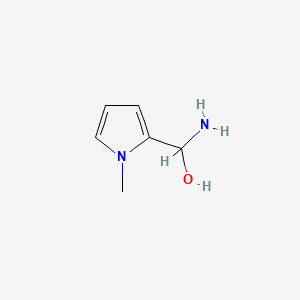
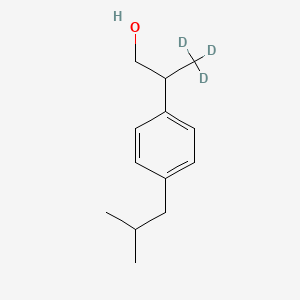
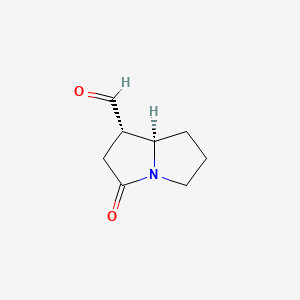

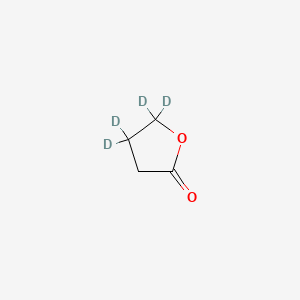
![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)
